

# A Comparative Analysis of Estetrol and Estradiol on Liver Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatic effects of **Estetrol** (E4), a native estrogen with selective tissue activity, and Estradiol (E2), the primary female sex hormone. The following analysis is based on experimental data from preclinical and clinical studies, focusing on key parameters of liver function, including protein synthesis, lipid metabolism, and coagulation factors.

## **Executive Summary**

Estetrol (E4) demonstrates a distinct and more favorable liver safety profile compared to Estradiol (E2), primarily characterized by a significantly lower impact on the synthesis of hepatic proteins. Unlike E2 and the synthetic estrogen ethinylestradiol (EE), E4 exhibits minimal influence on the production of sex hormone-binding globulin (SHBG), coagulation factors, and other estrogen-responsive liver proteins.[1][2][3][4][5][6] This suggests a reduced potential for estrogen-related adverse effects, such as thromboembolic events. Furthermore, E4 has a less pronounced effect on lipid metabolism, particularly on triglyceride levels.[5][7][8] These differences are attributed to E4's unique mechanism of action, which involves a selective modulation of estrogen receptors in a tissue-specific manner.[1][2][4]

## **Data Presentation: Quantitative Comparison**

The following tables summarize the quantitative data from comparative studies on the effects of **Estetrol** and Estradiol (or Ethinylestradiol as a potent comparator) on key liver function



parameters.

Table 1: Effects on Liver-Synthesized Carrier Proteins



| Parameter                                    | Estetrol (E4)<br>Formulations                                                                                                                                   | Estradiol<br>(E2)/Ethinylest<br>radiol (EE)<br>Formulations                                                                           | Key Findings                                                                                           | Reference                         |
|----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|-----------------------------------|
| Sex Hormone-<br>Binding Globulin<br>(SHBG)   | - No binding to SHBG.[3][9][10] [11] - Minimal to no stimulation of SHBG production in vitro.[1][9][11] - In vivo (E4/DRSP): +7.9% to +87.15% increase.[10][12] | - Binds to SHBG with high affinity. [11] - E2 valerate (2mg): +40% increase.[13] - EE/DRSP (20µg): +240% to +306.3% increase.[12][14] | E4 has a<br>significantly<br>lower impact on<br>SHBG levels<br>compared to E2<br>and especially<br>EE. | [1][3][9][10][11]<br>[12][13][14] |
| Corticosteroid-<br>Binding Globulin<br>(CBG) | - Minimal<br>changes.[3][6]                                                                                                                                     | - EE/DRSP:<br>Significant<br>increase.[3]                                                                                             | E4 demonstrates<br>a limited effect<br>on CBG<br>compared to EE.                                       | [3][6]                            |
| Thyroxine-<br>Binding Globulin<br>(TBG)      | - Slight changes<br>with E4/DRSP.<br>[10]                                                                                                                       | - EE-containing contraceptives generally increase TBG.                                                                                | E4's impact on<br>TBG appears to<br>be less<br>pronounced.                                             | [10]                              |
| Ceruloplasmin                                | - Minimal effect<br>(E4/DRSP):<br>+8.2% to<br>+16.1%.[3]                                                                                                        | - EE/DRSP:<br>+69.0%<br>increase.[3]                                                                                                  | E4 has a substantially smaller effect on ceruloplasmin synthesis.                                      | [3]                               |



| Angiotensinogen | - Minimal<br>changes.[6][10] -<br>E4/DRSP<br>(10mg): 15-20%<br>of the effect of<br>EE/DRSP.[15] | - EE increases<br>angiotensinogen<br>synthesis.[3] | E4 has a much weaker impact on angiotensinogen levels. | [3][6][10][15] |
|-----------------|-------------------------------------------------------------------------------------------------|----------------------------------------------------|--------------------------------------------------------|----------------|
|-----------------|-------------------------------------------------------------------------------------------------|----------------------------------------------------|--------------------------------------------------------|----------------|

DRSP: Drospirenone; LNG: Levonorgestrel

Table 2: Effects on Coagulation and Fibrinolysis Markers

| Parameter                                                   | Estetrol (E4)<br>Formulations                           | Ethinylestradi<br>ol (EE)<br>Formulations                                | Key Findings                                                                                                     | Reference |
|-------------------------------------------------------------|---------------------------------------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| D-dimer                                                     | - Reduction in D-<br>dimer levels with<br>E4/DRSP.      | - EE/DRSP: 4.7-<br>fold higher levels<br>than E4/DRSP.                   | E4 combinations<br>may have a<br>favorable or<br>neutral effect on<br>this fibrinolysis<br>marker, unlike<br>EE. | [15]      |
| Thrombin Generation (Activated Protein C Sensitivity Ratio) | - E4/DRSP: ~4- fold lower increase compared to EE/DRSP. | - EE/DRSP: Significant increase, indicating APC resistance.              | E4 has a significantly lower impact on thrombin generation, suggesting a lower prothrombotic potential.          |           |
| Anticoagulant<br>Proteins (Protein<br>S, TFPI)              | - Minimal impact.<br>[16]                               | - EE/DRSP:<br>Reduction in free<br>and total Protein<br>S and free TFPI. | E4 appears to<br>spare key<br>anticoagulant<br>proteins that are<br>reduced by EE.                               | [16]      |



TFPI: Tissue Factor Pathway Inhibitor

Table 3: Effects on Lipid Metabolism

| Parameter       | Estetrol (E4)                                                              | Estradiol (E2) /<br>Ethinylestradi<br>ol (EE)                                       | Key Findings                                                                                                  | Reference         |
|-----------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-------------------|
| Triglycerides   | - Minor 6.4% increase.[8] - Significantly lower effect than EE/DRSP.[5][7] | - Estradiol: 61% increase.[8] - Oral E2 increases VLDL triglyceride production.[17] | E4 has a minimal effect on triglyceride levels compared to the significant increase seen with oral E2 and EE. | [5][7][8][12][17] |
| HDL-Cholesterol | - Minor effects.                                                           | - EE/DRSP:<br>Increase in HDL-<br>cholesterol.[12]                                  | The impact of E4<br>on HDL-<br>cholesterol is<br>less pronounced<br>than that of EE.                          | [12]              |
| LDL-Cholesterol | - Minor effects.                                                           | - EE/DRSP:<br>Decrease in<br>LDL-cholesterol.<br>[12]                               | The impact of E4 on LDL-cholesterol is less pronounced than that of EE.                                       | [12]              |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

# In Vitro Sex Hormone-Binding Globulin (SHBG) Production Assay

• Objective: To assess the direct effect of estrogens on SHBG synthesis by liver cells.



- Cell Lines: Human hepatoblastoma cell lines, such as HepG2 or Hep89 (which overexpresses estrogen receptor-alpha), are commonly used.[1][9][11]
- Protocol:
  - Cells are cultured in a suitable medium until they reach a desired confluency.
  - The culture medium is then replaced with a serum-free medium containing various concentrations of the test compounds (e.g., Estetrol, Estradiol, Ethinylestradiol) or a vehicle control.
  - Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
  - After incubation, the cell culture supernatant is collected.
  - The concentration of SHBG in the supernatant is quantified using a specific and sensitive immunoassay, such as a fluoroimmunometric assay.[9][11]
  - Results are typically expressed as the amount of SHBG produced relative to the total cell protein or as a percentage change from the vehicle control.

### **Competitive Ligand Binding Assay for SHBG**

- Objective: To determine the binding affinity of estrogens to SHBG.
- Protocol:
  - A constant amount of purified human SHBG and a radiolabeled ligand (e.g., [3H]dihydrotestosterone or [3H]estradiol) are incubated together.[9]
  - Increasing concentrations of the unlabeled test compound (e.g., Estetrol, Estradiol) are added to compete with the radiolabeled ligand for binding to SHBG.
  - After reaching equilibrium, the bound and free radioligands are separated (e.g., by dextran-coated charcoal).
  - The radioactivity of the bound fraction is measured using liquid scintillation counting.



 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its relative binding affinity.

#### **Clinical Evaluation of Liver Function Parameters**

- Study Design: Randomized, controlled clinical trials in healthy women are often employed.[3]
   [5][15]
- Protocol:
  - Participants are randomized to receive different oral contraceptive formulations (e.g., E4/progestin vs. E2/progestin or EE/progestin) for a defined number of cycles.[5]
  - Blood samples are collected at baseline (before treatment) and at specific time points during treatment (e.g., at the end of cycle 3 or 6).[14]
  - A panel of liver-related biomarkers is measured in the plasma or serum, including:
    - Carrier proteins: SHBG, CBG, ceruloplasmin, angiotensinogen.
    - Coagulation markers: D-dimer, prothrombin fragments, protein S, activated protein C sensitivity ratio.
    - Lipid profile: Triglycerides, total cholesterol, HDL-cholesterol, LDL-cholesterol.
    - Liver enzymes: Aspartate aminotransferase (AST), alanine aminotransferase (ALT),
       gamma-glutamyl transferase (GGT).[3]
  - Statistical analysis is performed to compare the percentage change from baseline for each parameter between the different treatment groups.

## Signaling Pathways and Experimental Workflows

The diagrams below illustrate the differential impact of **Estetrol** and Estradiol on hepatic estrogen signaling and a typical workflow for evaluating these effects.

Caption: Differential activation of hepatic estrogen receptor-alpha (ERα) by **Estetrol** (E4) and Estradiol (E2).





Click to download full resolution via product page

Caption: Workflow for the comparative analysis of **Estetrol** and Estradiol on liver function.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique effects on hepatic function, lipid metabolism, bone and growth endocrine parameters of estetrol in combined oral contraceptives PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unique effects on hepatic function, lipid metabolism, bone and growth endocrine parameters of estetrol in combined oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Estetrol does not bind sex hormone binding globulin or increase its production by human HepG2 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estetrol: A New Choice for Contraception PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Effect of oestriol, oestradiol valerate and ethinyloestradiol on serum proteins in oestrogen-deficient women PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. contemporaryobgyn.net [contemporaryobgyn.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Estrogens in the Regulation of Liver Lipid Metabolism PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Analysis of Estetrol and Estradiol on Liver Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8037453#comparative-analysis-of-estetrol-and-estradiol-on-liver-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com